3-(1,3-benzothiazol-2-yl)-N-(3-cyanophenyl)propanamide
CAS No.:
Cat. No.: VC14527739
Molecular Formula: C17H13N3OS
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13N3OS |
|---|---|
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-N-(3-cyanophenyl)propanamide |
| Standard InChI | InChI=1S/C17H13N3OS/c18-11-12-4-3-5-13(10-12)19-16(21)8-9-17-20-14-6-1-2-7-15(14)22-17/h1-7,10H,8-9H2,(H,19,21) |
| Standard InChI Key | AUAPEIAEBCTOJK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC=CC(=C3)C#N |
Introduction
3-(1,3-benzothiazol-2-yl)-N-(3-cyanophenyl)propanamide is a complex organic compound featuring a benzothiazole moiety and a cyanophenyl group. Its molecular structure includes a propanamide backbone, which is crucial for its chemical properties and potential biological activities. This compound belongs to the broader class of benzothiazoles, known for their diverse applications in pharmaceuticals and agrochemicals due to their ability to interact with various biological targets.
Synthesis Methods
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(3-cyanophenyl)propanamide typically involves multiple steps, which may vary depending on the available reagents and desired purity levels. Common methods include condensation reactions between appropriate benzothiazole derivatives and cyanophenyl precursors.
Biological Activities and Potential Applications
Benzothiazole derivatives, including this compound, have been studied for their antimicrobial, antifungal, and anticancer properties. The presence of the cyanophenyl group may enhance its interaction with biological targets, potentially leading to improved efficacy in therapeutic applications. Research suggests that similar compounds can inhibit certain enzymes and modulate cell signaling pathways, which could be relevant for drug development.
Interaction Studies
Understanding the interactions of 3-(1,3-benzothiazol-2-yl)-N-(3-cyanophenyl)propanamide with biological targets is crucial for optimizing its pharmacological profile. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or molecular docking studies can be employed to elucidate these interactions.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(1,3-benzothiazol-2-yl)-N-(3-cyanophenyl)propanamide. A comparison of their features and biological activities is provided below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(1,3-Benzothiazol-2-yl)-3,3-diphenylpropanamide | Contains two phenyl groups | Anticancer properties | Enhanced lipophilicity |
| N-(4-methyl-1,3-benzothiazol-2-yl)propanamide | Methyl substitution on benzothiazole | Antimicrobial activity | Lower molecular weight |
| N-(2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-benzothiazol-2-yl)propanamide | Trioxo group addition | Potentially higher reactivity | Increased electron-withdrawing effects |
These comparisons highlight how variations in substituents on the benzothiazole ring or the amide nitrogen can significantly influence biological activity and physicochemical properties.
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